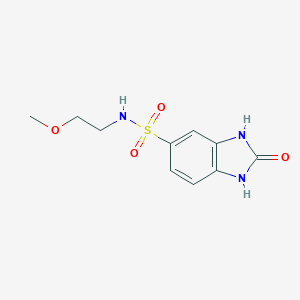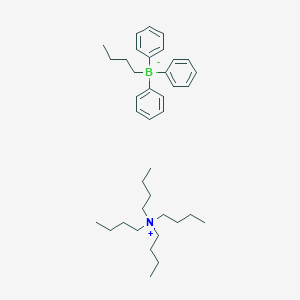![molecular formula C16H15N5 B221041 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)
2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains nitrogen, carbon, and hydrogen atoms. It has a molecular formula of C16H15N5 and a molecular weight of 277.32 g/mol.
作用机制
The mechanism of action of 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell cycle progression, cell differentiation, and apoptosis. By inhibiting the activity of these enzymes, 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile can disrupt the signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile can induce apoptosis and inhibit the proliferation of cancer cells. It has also been found to have neuroprotective effects, with studies indicating that it can inhibit the activity of certain enzymes involved in the pathogenesis of neurodegenerative diseases. Furthermore, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
The advantages of using 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile in lab experiments include its high potency and selectivity against protein kinases, its potential applications in various fields of scientific research, and its ability to induce apoptosis and inhibit the proliferation of cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile. One potential direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to explore its potential as a therapeutic agent for drug-resistant cancers. Furthermore, future studies could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Overall, the research on 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile has significant potential for advancing our understanding of the mechanisms involved in various diseases and developing new therapeutic agents for their treatment.
合成方法
The synthesis of 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile involves the reaction between 2,3-dichloroquinoxaline and cyclopentylamine in the presence of a palladium catalyst. The reaction is carried out under high temperature and pressure conditions to yield the desired product. This method of synthesis has been reported to have a high yield and purity of the product.
科学研究应用
2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile has been found to have potential applications in various fields of scientific research. It has been reported to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinase (MAPK). This compound has also been shown to have anticancer properties, with studies indicating that it can induce apoptosis and inhibit the proliferation of cancer cells. Furthermore, 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of certain enzymes involved in the pathogenesis of these diseases.
属性
分子式 |
C16H15N5 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC 名称 |
2-amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C16H15N5/c17-9-11-14-16(20-13-8-4-3-7-12(13)19-14)21(15(11)18)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,18H2 |
InChI 键 |
LNAYOBFHPKEKKV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
规范 SMILES |
C1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)



![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)


![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)